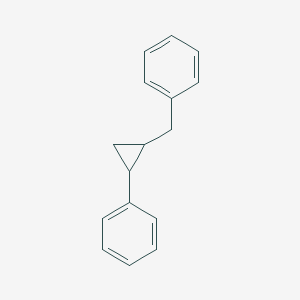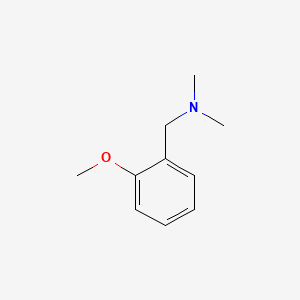![molecular formula C11H17BO5 B3054249 [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid CAS No. 591249-50-2](/img/structure/B3054249.png)
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
概要
説明
“[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid” is a type of boronic acid . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign nature .
Synthesis Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborate) and halide or triflate under basic conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C11H17BO5 . This compound contains a boron atom bonded to two hydroxyl groups and one carbon-containing group .Chemical Reactions Analysis
As mentioned earlier, “this compound” can participate in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .科学的研究の応用
Formation and Characterization of Tetraarylpentaborates
The compound reacts with aryloxorhodium complexes to form new tetraarylpentaborates. This reaction leads to cationic rhodium complexes, which have been characterized and have distinct chemical properties (Nishihara, Nara, & Osakada, 2002).
Designing Boronic Acids with Monomeric Structures
Ortho-alkoxyphenylboronic acids, including [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid, have been investigated for their potential in designing boronic acids with monomeric structures. This research aims to create novel boronic acids for crystal engineering (Cyrański et al., 2012).
Boronic Esters in Macrocyclic Chemistry
The compound is also explored in the synthesis of dimeric boronates and macrocyclic compounds derived from various aryl boronic acids. This includes its application in forming complex structures useful in macrocyclic chemistry (Fárfan et al., 1999).
Carbohydrate-Binding Properties
Research has shown that ortho-hydroxyalkyl arylboronic acids, including this compound, have significant ability to complex model glycopyranosides under physiological conditions. This makes them potentially useful for recognizing cell-surface glycoconjugates (Dowlut & Hall, 2006).
Multifunctional Compound Structures
The addition of an aminophosphonic acid group to boronic acids like this compound offers new opportunities for applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Catalytic Applications in Organic Reactions
Boronic acids are utilized as catalysts in various organic reactions. Their ability to form reversible covalent bonds with hydroxy groups can be exploited in electrophilic and nucleophilic modes of activation in organic synthesis (Hall, 2019).
Radiotherapy Applications
Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, which include this compound, have potential applications in labeling biologically active compounds for radiotherapy (Francesconi & Treher, 1990).
Fluorescent Chemosensors Development
The compound is involved in the development of fluorescent chemosensors for detecting biological active substances, vital for disease prevention, diagnosis, and treatment. Its interaction with cis-1,2-or 1,3-diol forms the basis for such sensors (Huang et al., 2012).
Biomedical Applications
Boronic acid polymers, including those derived from this compound, are used in treating HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in biomedical applications (Cambre & Sumerlin, 2011).
Synthesis of 2-Deoxy-D-Ribose
The compound is also involved in the synthesis of 2-deoxy-D-ribose, an important sugar in the construction of DNA molecules (MurakamiMasahiro & MukaiyamaTeruaki, 1982).
Sensing Applications
Boronic acids, including this compound, are utilized in diverse sensing applications due to their interactions with diols and Lewis bases like fluoride or cyanide anions. They have applications in biological labeling, protein manipulation, and therapeutics (Lacina, Skládal, & James, 2014).
Enantioselective Aza-Michael Additions
The use of boronic acid in catalysis enables enantioselective aza-Michael additions, important in the creation of complex organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).
Decarboxylative Borylation
The compound plays a role in decarboxylative borylation, a method for replacing carboxylic acids with boronate esters, crucial in drug discovery and materials science (Li et al., 2017).
Chiral Orientation in Aggregate Formation
Boronic-acid-appended amphiphiles derived from this compound form well-ordered aggregates in the presence of saccharides. This property is important in the study of molecular interactions and drug delivery systems (Kimura, Takeuchi, & Shinkai, 1998).
Metabolite Profiling in Cancer Research
The compound's role in metabolite profiling of new anticancer molecules highlights its potential in cancer research and drug development (Zagade et al., 2020).
Investigation of N-B Interaction
Studies on this compound and its complexes contribute to understanding the N-B interaction, which is significant in chemosensing technologies (Zhu et al., 2006).
Catalyzed Diboration in Organic Synthesis
The compound is used in the catalyzed diboration of alkynes, an important reaction in organic synthesis (Clegg et al., 1996).
Reaction with Boron Tribromide
The reaction of hydroxypropenoic derivatives of the compound with boron tribromide yields various organic acids and coumarins, relevant in organic chemistry and pharmaceutical research (Dupont & Cotelle, 2001).
Nanomaterials in Drug Delivery
Boronic acids, including this compound, are incorporated into nanomaterials for enhanced drug delivery. They act as stimuli-responsive groups and targeting ligands in various biomedical applications (Stubelius, Lee, & Almutairi, 2019).
Safety and Hazards
特性
IUPAC Name |
[4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO5/c1-4-17-7-8-5-9(15-2)11(12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKFWFNEMRLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)COCC)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437046 | |
| Record name | [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591249-50-2 | |
| Record name | [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
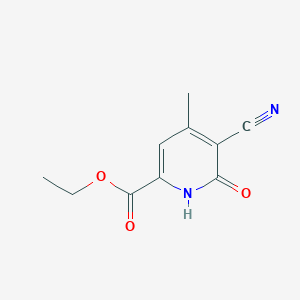
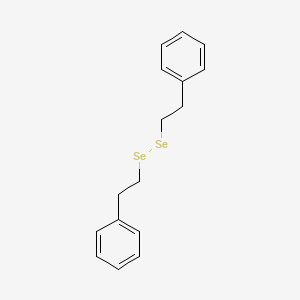

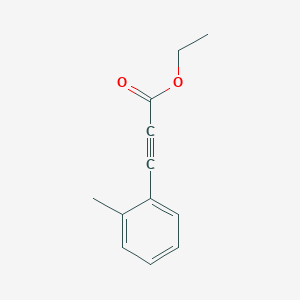
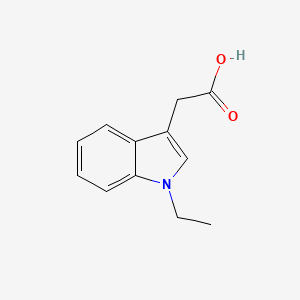
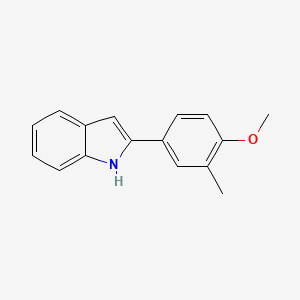

![2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B3054179.png)
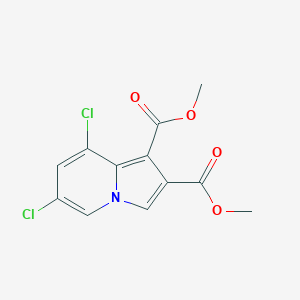

![2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B3054185.png)

